molecular formula C17H20N4O5S B11042996 ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate CAS No. 878436-00-1

ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate

Cat. No.: B11042996
CAS No.: 878436-00-1
M. Wt: 392.4 g/mol
InChI Key: VKUFNTMROQBDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate is a complex organic compound with a molecular formula of C17H20N4O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.

    Introduction of the Acetylimino Group: The acetylimino group is introduced via a reaction with acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid derivative with ethanol in the presence of an acid catalyst.

    Addition of the Methoxyethyl Carbamoyl Group: This group is introduced through a reaction with 2-methoxyethylamine and a suitable coupling reagent, such as carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the acetylimino group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(5Z)-5-(acetylimino)-4-(aminocarbonyl)-1,2,3-thiadiazol-2(5H)-yl]benzoate
  • Ethyl 4-[(5Z)-5-(acetylimino)-4-(2-furoylamino)-1,2,3-thiadiazol-2(5H)-yl]benzoate

Uniqueness

Ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate is unique due to the presence of the methoxyethyl carbamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it more versatile in research applications compared to similar compounds.

Properties

CAS No.

878436-00-1

Molecular Formula

C17H20N4O5S

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 4-[5-acetylimino-4-(2-methoxyethylcarbamoyl)thiadiazol-2-yl]benzoate

InChI

InChI=1S/C17H20N4O5S/c1-4-26-17(24)12-5-7-13(8-6-12)21-20-14(15(23)18-9-10-25-3)16(27-21)19-11(2)22/h5-8H,4,9-10H2,1-3H3,(H,18,23)

InChI Key

VKUFNTMROQBDQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2N=C(C(=NC(=O)C)S2)C(=O)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.